![molecular formula C17H10ClF3N4O B2507992 4-{1-[3-chloro-5-(trifluorométhyl)-2-pyridinyl]-1H-indol-3-yl}-1,2-dihydro-3H-pyrazol-3-one CAS No. 303152-88-7](/img/structure/B2507992.png)
4-{1-[3-chloro-5-(trifluorométhyl)-2-pyridinyl]-1H-indol-3-yl}-1,2-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-1,2-dihydro-3H-pyrazol-3-one" is a multifaceted molecule that appears to be related to various pyrazole and pyridine derivatives, which have been extensively studied for their potential applications in medicinal chemistry and material science. The papers provided discuss the synthesis, molecular structure, and chemical properties of related compounds, which can offer insights into the analysis of the compound .
Synthesis Analysis
The synthesis of related fused polycyclic compounds, such as 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines, has been achieved through a regioselective reaction facilitated by ultrasound irradiation, which offers a rapid and high-yielding method . Similarly, novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives have been prepared starting from phenyl-pyrazolo-pyridinamine, followed by selective N-alkylation and further reactions with various amines . These methods could potentially be adapted for the synthesis of the compound of interest.
Molecular Structure Analysis
Quantum mechanical and spectroscopic investigations, including FT-IR, NMR, and UV studies, have been conducted on pyrazoline derivatives to understand their structural properties . The molecular conformations and hydrogen bonding patterns of closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines have been elucidated, revealing the importance of substituent positioning and interactions in determining the overall molecular geometry .
Chemical Reactions Analysis
The reactivity of related compounds has been explored in various chemical reactions. For instance, ethyl 5-amino-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carboxylate has been studied for its potential to form hydrogen bonds within crystal structures . Additionally, the hetero-Diels-Alder reaction of 3-(trifluoroacetyl)chromones with cyclic enol ethers has been used to synthesize functionalized pyridines , which could be relevant to the reactivity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized through various analytical techniques. For example, the crystal packing, hydrogen bonding, and molecular conformations of indeno[1,2-b]pyrazolo[4,3-e]pyridin-5(1H)-ones have been described, providing insights into the intermolecular interactions that can influence the properties of such compounds . The use of ionic liquids as catalysts in the synthesis of 1,4-dihydropyridines has also been reported, highlighting the potential for eco-friendly and efficient synthesis methods .
Applications De Recherche Scientifique
Protection des Cultures
L’utilisation principale des dérivés du TFMP réside dans la protection des cultures. Plus précisément, fluazifop-butyl, le premier dérivé du TFMP introduit sur le marché agrochimique, a ouvert la voie à plus de 20 nouveaux produits agrochimiques contenant du TFMP avec des noms communs ISO. Ces composés protègent les cultures des ravageurs, et leur efficacité est attribuée à la combinaison des propriétés physicochimiques de l’atome de fluor et des caractéristiques de la fraction pyridine .
Applications Pharmaceutiques
Plusieurs dérivés du TFMP trouvent des applications dans l’industrie pharmaceutique :
Notamment, cinq produits pharmaceutiques contenant la fraction TFMP ont reçu l’autorisation de mise sur le marché, et d’autres candidats sont en cours d’essais cliniques .
Matériaux Fonctionnels
Au-delà des produits agrochimiques et des produits pharmaceutiques, les dérivés du TFMP contribuent aux matériaux fonctionnels :
- Cadres Organométalliques (MOF) : Les dérivés du TFMP participent à la synthèse des MOF, qui ont des applications diverses dans le stockage de gaz, la catalyse et les procédés de séparation .
- 1,2,4-Triazoles : La synthèse régiosélective des 5-trifluorométhyl 1,2,4-triazoles fournit des composés ayant diverses activités biologiques, y compris des effets antituberculeux, anticancéreux et anti-inflammatoires .
- 1,3,4-Thiadiazoles : Ces dérivés présentent des propriétés cytotoxiques, et la nature des substituants sur le cycle phényle en C-5 influence leur activité .
Conclusion
La fraction trifluorométhylpyridine dans 4-{1-[3-chloro-5-(trifluorométhyl)-2-pyridinyl]-1H-indol-3-yl}-1,2-dihydro-3H-pyrazol-3-one est extrêmement prometteuse dans divers domaines. Au fur et à mesure que la recherche progresse, nous prévoyons de découvrir encore plus d’applications innovantes pour les dérivés du TFMP à l’avenir .
Orientations Futures
The compound “4-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-1,2-dihydro-3H-pyrazol-3-one” could potentially have a variety of applications in fields such as medicinal chemistry, due to its complex structure and the presence of functional groups like the trifluoromethyl group . Future research could explore these potential applications further, as well as investigate the compound’s synthesis, properties, and safety profile in more detail .
Propriétés
IUPAC Name |
4-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]-1,2-dihydropyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF3N4O/c18-13-5-9(17(19,20)21)6-22-15(13)25-8-12(11-7-23-24-16(11)26)10-3-1-2-4-14(10)25/h1-8H,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUSMJGQFMPDMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl)C4=CNNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

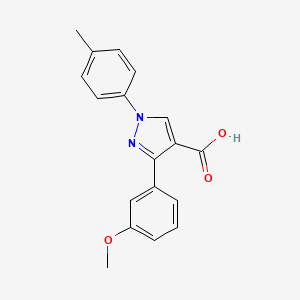
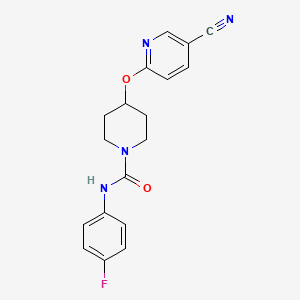

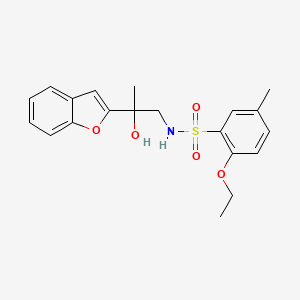
![(2-Amino-1-bicyclo[3.1.0]hexanyl)methanol](/img/structure/B2507917.png)
![2-{[2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B2507918.png)
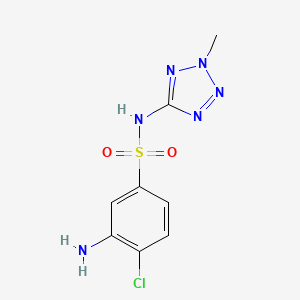
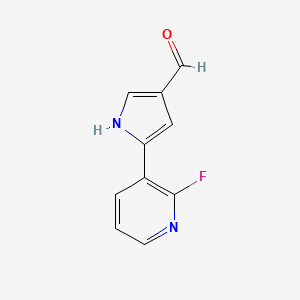
![N-(3-acetylphenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2507922.png)
![2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-methylphenyl)acetamide](/img/structure/B2507925.png)
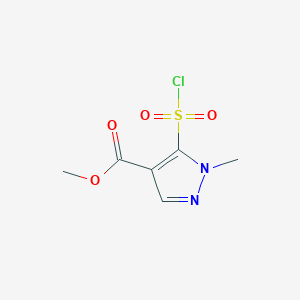
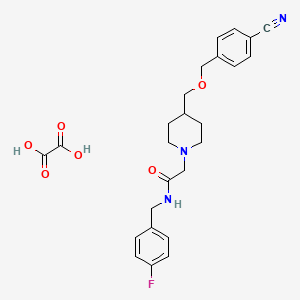
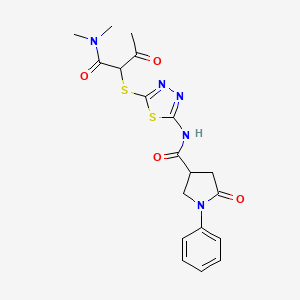
![benzo[c][1,2,5]thiadiazol-5-yl(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2507932.png)